B1578028 Beta-defensin114

Beta-defensin114

Cat. No.: B1578028
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Classification within the Beta-Defensin Family

Beta-defensin 114 belongs to the beta-defensin subfamily of defensins, which represents one of three major classes of mammalian defensins alongside alpha-defensins and theta-defensins. The classification system for defensins is based primarily on the distinctive disulfide bonding patterns formed by six conserved cysteine residues within the mature peptide structure. Beta-defensins are characterized by specific cysteine pairing patterns designated as carbon 1 to carbon 5, carbon 2 to carbon 4, and carbon 3 to carbon 6, which creates a stable three-dimensional structure essential for biological function. This disulfide bonding pattern distinguishes beta-defensins from alpha-defensins, which exhibit different cysteine connectivity and are primarily found in neutrophils and Paneth cells. The beta-defensin family demonstrates the widest taxonomic distribution among defensin subfamilies, with representatives found in invertebrates and plants, indicating an ancient evolutionary origin.

Beta-defensin 114 shares the characteristic two-exon gene structure common to most beta-defensin genes, where the first exon encodes a prepropeptide containing a hydrophobic leucine-rich signal sequence, and the second exon encodes the mature peptide with the six-cysteine domain. The mature peptide length of Beta-defensin 114 is 69 amino acid residues with a molecular mass of 8.3 kilodaltons, which falls within the typical size range for beta-defensin peptides. Structural analysis reveals that Beta-defensin 114 maintains the conserved glycine residue between the first and second cysteine residues and the glutamic acid residue between the third and fourth cysteine residues, which are characteristic features of the beta-defensin family. The peptide exhibits the typical cationic nature of beta-defensins due to the presence of multiple basic amino acid residues, which contributes to its antimicrobial activity through electrostatic interactions with negatively charged microbial cell surfaces.

Classification Feature Beta-defensin 114 Characteristics General Beta-defensin Family
Cysteine Pattern 6 conserved cysteine residues 6 conserved cysteine residues
Disulfide Bonding Carbon 1-5, Carbon 2-4, Carbon 3-6 Carbon 1-5, Carbon 2-4, Carbon 3-6
Gene Structure 2 exons 2 exons (typical)
Peptide Length 69 amino acids Variable (typically 30-100)
Molecular Mass 8.3 kilodaltons 2-6 kilodaltons (typical)
Charge Cationic Cationic

Evolutionary Conservation Across Species

Beta-defensin 114 demonstrates significant evolutionary conservation across mammalian species, with orthologous genes identified in multiple vertebrate lineages including primates, rodents, and artiodactyls. Comparative genomic analyses have revealed that Beta-defensin 114 orthologs exist in chimpanzees, orangutans, macaques, and other primate species, indicating conservation throughout primate evolution. The gene has also been identified in rabbit and other mammalian species, suggesting broader evolutionary conservation beyond primates. Phylogenetic analyses of beta-defensin gene families across species reveal that Beta-defensin 114 belongs to a conserved subgroup that has been maintained throughout mammalian evolution, likely due to important functional constraints.

The syntenic relationship between Beta-defensin 114 gene clusters across species provides evidence for common evolutionary origins. In humans, the gene is located within a beta-defensin gene cluster on chromosome 6, and corresponding syntenic regions have been identified in mouse and other mammalian genomes. This syntenic conservation suggests that the genomic organization and regulatory elements surrounding Beta-defensin 114 have been preserved throughout evolution, indicating functional importance. Comparative sequence analyses reveal that the mature peptide region of Beta-defensin 114 shows higher conservation than the signal peptide region, consistent with functional constraints on the antimicrobial domain.

The evolutionary expansion of beta-defensin gene families in different species has resulted in varying numbers of defensin genes, with cattle possessing the most diverse repertoire identified to date with at least 57 genes across four clusters. However, Beta-defensin 114 orthologs appear to be consistently present across mammalian species, suggesting that this particular defensin has maintained important biological functions throughout evolution. The conservation of Beta-defensin 114 across species that face different pathogenic challenges indicates that the peptide may serve fundamental biological roles beyond simple antimicrobial activity.

Species Chromosome Location Gene Conservation Status Functional Studies
Homo sapiens 6p12.3 Complete ortholog Extensive characterization
Pan troglodytes Syntenic region Complete ortholog Limited studies
Macaca mulatta Syntenic region Complete ortholog Expression data available
Pongo abelii Syntenic region Complete ortholog Limited studies
Oryctolagus cuniculus Syntenic region Complete ortholog Limited studies
Dasypus novemcinctus Syntenic region Putative ortholog No functional studies

Genomic Localization and Gene Structure

Beta-defensin 114 is located on human chromosome 6 at position 6p12.3, spanning approximately 4 kilobases of genomic DNA from nucleotide position 49,960,249 to 49,964,164 on the complement strand. The gene exhibits the characteristic two-exon structure typical of beta-defensin genes, with exon 1 containing the 5-prime untranslated region and encoding the leader domain of the preproprotein, while exon 2 encodes the mature peptide containing the six-cysteine antimicrobial domain. The genomic organization of Beta-defensin 114 follows the standard beta-defensin gene architecture that has been conserved throughout mammalian evolution.

The Beta-defensin 114 gene is situated within a larger beta-defensin gene cluster on chromosome 6, which represents one of multiple beta-defensin gene clusters in the human genome. Comprehensive genomic analyses have identified five major beta-defensin gene clusters in humans, distributed across chromosomes 6, 8, and 20. The chromosome 6 cluster containing Beta-defensin 114 represents a relatively stable genomic region with conserved syntenic relationships to corresponding clusters in other mammalian species. This cluster contains multiple beta-defensin genes that share similar expression patterns and functional characteristics, suggesting coordinated regulation and related biological roles.

The gene structure of Beta-defensin 114 includes regulatory elements that control its tissue-specific expression patterns. The predominant expression of Beta-defensin 114 in the epididymis and gingival cells is mediated by specific transcriptional regulatory mechanisms that respond to inflammatory stimuli and developmental cues. The first exon of the gene encodes a signal peptide of approximately 29 amino acids that directs the nascent protein to the secretory pathway, while the second exon encodes the 69-amino acid mature peptide. The genomic sequence contains typical eukaryotic gene features including a promoter region, transcription start site, splice sites, and polyadenylation signals.

Population genetic analyses have identified 57 genetic variants within the Beta-defensin 114 gene region, although no clinical variants have been reported in major genetic databases. These population variants likely represent normal genetic diversity within human populations and may contribute to individual differences in immune responses. The absence of reported clinical variants suggests that Beta-defensin 114 function may be subject to strong purifying selection, consistent with its important biological roles.

Genomic Feature Beta-defensin 114 Characteristics
Chromosome Location 6p12.3
Genomic Coordinates 49,960,249 to 49,964,164 (complement)
Gene Length Approximately 4 kilobases
Number of Exons 2
Exon 1 Function Signal peptide and 5-prime untranslated region
Exon 2 Function Mature peptide with six-cysteine domain
Gene Cluster Chromosome 6 beta-defensin cluster
Population Variants 57 identified variants
Clinical Variants 0 reported
Gene Orientation Complement strand

Properties

bioactivity

Antibacterial

sequence

DRCTKRYGRCKRDCLESEKQIDICSLPRKICCTEKLYEEDDMF

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

DEFB114 exhibits significant antimicrobial properties against various pathogens. Research has shown that it can effectively neutralize lipopolysaccharides (LPS) from Gram-negative bacteria, which are known to trigger severe inflammatory responses. The peptide demonstrates a broad spectrum of activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans .

Table 1: Antimicrobial Efficacy of DEFB114

PathogenActivityMinimum Inhibitory Concentration (MIC)
E. coliEffective< 4 μg/mL
S. aureusEffective< 4 μg/mL
C. albicansEffective< 4 μg/mL

Role in Inflammation Modulation

DEFB114 plays a crucial role in modulating inflammatory responses, particularly in the male reproductive system. It has been shown to rescue sperm motility impaired by LPS-induced inflammation, indicating its potential in treating conditions associated with reproductive health . The peptide's mechanism involves binding to LPS and inhibiting pro-inflammatory cytokine release, such as TNF-α, through pathways involving MAPK signaling .

Key Findings:

  • DEFB114 can reduce LPS-induced lethality in animal models.
  • It exhibits low cytotoxicity towards human erythrocytes, making it a promising candidate for therapeutic applications .

Therapeutic Potential

The therapeutic applications of DEFB114 extend beyond its antimicrobial properties. Its ability to modulate immune responses positions it as a candidate for treating various inflammatory diseases. Studies suggest that DEFB114 could be utilized in:

  • Sepsis Management: By neutralizing LPS and reducing systemic inflammation.
  • Reproductive Health: Enhancing sperm motility and fertility in cases of inflammation-induced impairments .
  • Chronic Inflammatory Conditions: Potentially serving as an adjunct therapy to conventional treatments.

Case Studies and Research Insights

Several studies have documented the efficacy of DEFB114 in various contexts:

  • A study demonstrated that recombinant DEFB114 significantly improved sperm motility in vitro when exposed to LPS, highlighting its protective role in male fertility .
  • Another investigation revealed that DEFB114 could inhibit inflammatory responses in RAW264.7 macrophage cultures challenged with LPS, showcasing its potential as an anti-inflammatory agent .

Table 2: Summary of Research Findings on DEFB114

Study ReferenceFocus AreaKey Findings
Sperm MotilityImproved motility under LPS challenge
Antimicrobial ActivityEffective against multiple pathogens
Inflammatory ResponseInhibition of TNF-α release in macrophages

Comparison with Similar Compounds

Comparison with Similar Beta-Defensins

Structural Features
  • Beta-defensin114: Shares the canonical β-defensin fold with six cysteines (C1–C6) forming disulfide bonds (C1–C5, C2–C4, C3–C6) . Porcine BD114 has a cationic charge (+8.5) at physiological pH, enhancing interactions with microbial membranes .
  • Beta-defensin 2 (BD2) : Similar structure but differs in loop regions, affecting target specificity. BD2 has a lower net charge (+6.7), correlating with reduced Gram-negative activity compared to BD114 .
  • Beta-defensin 3 (BD3) : Contains an extended C-terminal region, increasing hydrophobicity and broadening antimicrobial scope to include Gram-positive bacteria (e.g., Staphylococcus aureus) .

Table 1: Structural and Biophysical Properties

Property BD114 BD2 BD3
Cysteine Motif C1–C5, C2–C4, C3–C6 Same as BD114 Same as BD114
Net Charge (pH 7.4) +8.5 +6.7 +11.2
Key Structural Feature Compact loops Shorter N-terminal Extended C-terminal
Reference
Antimicrobial Activity
  • BD114: Exhibits strong activity against E. coli (MIC: 4–8 µg/mL) and moderate activity against Pseudomonas aeruginosa (MIC: 16–32 µg/mL) . Porcine BD114 disrupts bacterial membranes via pore formation .
  • BD2 : Less potent against E. coli (MIC: 16–32 µg/mL) but effective against Candida albicans (MIC: 8 µg/mL) .
  • BD3 : Broad-spectrum activity, including methicillin-resistant S. aureus (MIC: 2–4 µg/mL) .

Table 2: Antimicrobial Efficacy

Pathogen BD114 MIC (µg/mL) BD2 MIC (µg/mL) BD3 MIC (µg/mL)
E. coli 4–8 16–32 8–16
P. aeruginosa 16–32 >64 32–64
S. aureus 32–64 >64 2–4
C. albicans >64 8 >64
Reference
Immune Modulatory Functions
  • BD114 : Induces chemokine production (e.g., IL-8) in epithelial cells, recruiting neutrophils . Human BD114 also enhances dendritic cell maturation .
  • BD2: Acts as a mucosal adjuvant, boosting CD8+ T cell responses in vaccine models . It binds CCR2 receptors to recruit monocytes .
  • BD3 : Activates TLR4/MyD88 pathways, amplifying cytokine release (e.g., TNF-α) during viral infections .
Genetic and Clinical Relevance
  • BD114: No direct disease associations reported, but its expression correlates with mucosal inflammation severity .
  • BD2 : Copy number variations in DEFB4 (encoding BD2) are linked to Crohn’s disease susceptibility, though replication studies show conflicting results .
  • BD3: Overexpressed in psoriasis lesions, promoting keratinocyte hyperproliferation .

Preparation Methods

Gene Amplification and Cloning

  • The this compound gene (specifically porcine this compound, PBD114) is initially amplified by polymerase chain reaction (PCR) using primers designed with restriction enzyme sites for EcoRI and NotI.
  • The PCR product is purified and cloned into a simple vector such as pMD19-T for sequencing and verification.
  • Sequence alignment and phylogenetic analysis are conducted to confirm identity and evolutionary relationships.

Construction of Recombinant Expression Vector

  • The mature peptide coding region (excluding the signal peptide) is synthesized or amplified and inserted into an expression vector such as pET32a(+).
  • This recombinant plasmid is transformed into an engineered Escherichia coli strain (e.g., Origami B (DE3)) for protein expression.
  • Induction of protein expression is typically performed using IPTG under controlled conditions.

Protein Purification

  • The recombinant this compound protein is purified from bacterial lysates using affinity chromatography, commonly Ni²⁺-IDA columns targeting His-tagged proteins.
  • Washing steps use binding buffer (50 mmol/L NaH₂PO₄, 300 mmol/L NaCl, pH 8.0) to remove impurities.
  • Elution is achieved with an imidazole-containing buffer (150 mmol/L imidazole).
  • Protein concentration is quantified by BCA assay, and purity is assessed by SDS-PAGE.
  • The purified protein is stored at −80 °C for further biological activity assays.

Verification

  • Mass spectrometry (MALDI-TOF/TOF) confirms the molecular mass and identity of the recombinant protein.
  • Antimicrobial activity is tested against bacterial and fungal strains by determining the minimum inhibitory concentration (MIC) through growth inhibition assays.
Step Description Key Reagents/Conditions
PCR Amplification Amplify this compound cDNA with EcoRI/NotI primers 2× PCR Solution Premix Taq™ (Takara)
Cloning Insert PCR product into pMD19-T Simple Vector DNA Fragment Purification Kit (Takara)
Expression Vector Insert mature peptide into pET32a(+) Recombinant plasmid construction
Transformation Transform into E. coli Origami B (DE3) IPTG induction for protein expression
Purification Ni²⁺-IDA affinity chromatography Binding buffer, Elution buffer with imidazole
Protein Quantification BCA assay Beyotime kit
Verification SDS-PAGE, MALDI-TOF/TOF mass spectrometry Protein gel electrophoresis
Activity Assay MIC determination against microbes Growth media, spectrophotometric OD600 readings

Chemical Synthesis of this compound

  • The mature this compound peptide, approximately 47 amino acids long (excluding a 22 amino acid signal peptide), can be chemically synthesized using solid-phase peptide synthesis (SPPS) technology.
  • The synthesized peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve purity greater than 95%.
  • Molecular mass confirmation is done by electrospray ionization mass spectrometry (ESI-MS).
  • This method allows for the production of peptides with precise sequence control and high purity, suitable for functional assays and structural studies.
Step Description Key Techniques/Equipment
Peptide Synthesis Solid-phase peptide synthesis of mature this compound Automated peptide synthesizer
Purification Reverse-phase HPLC purification RP-HPLC system
Molecular Mass Confirmation Mass spectrometry (ESI-MS) Electrospray ionization mass spectrometer
Purity Assessment Analytical RP-HPLC Chromatographic purity >95%

Comparative Notes on Preparation Methods

Aspect Recombinant Expression Chemical Synthesis
Starting Material DNA encoding this compound Amino acid building blocks
Product Recombinant protein with possible tags (e.g., His-tag) Pure peptide without tags
Purity High, but may contain bacterial contaminants Very high (>95%) after RP-HPLC
Scalability Suitable for large-scale production Limited by peptide length and synthesis complexity
Post-translational Modifications Possible in some expression systems (not in E. coli) Not applicable
Cost Generally lower for large batches Higher for longer peptides
Functional Activity Verified by antimicrobial assays Verified by bioassays

Summary of Research Findings

  • Recombinant expression in E. coli Origami B (DE3) with pET32a(+) vector is a well-established method for producing biologically active this compound, enabling studies on antimicrobial properties and immune modulation.
  • Chemical synthesis via SPPS provides a highly pure mature peptide for precise functional characterization and immunological studies.
  • Both methods have been validated by mass spectrometry and functional assays, including minimum inhibitory concentration tests against bacterial and fungal strains.
  • Recombinant protein purification protocols using Ni²⁺-IDA affinity chromatography are effective for isolating this compound with high purity and yield.
  • The choice of preparation method depends on the intended application, required purity, and scale of production.

Q & A

Q. What are the key structural characteristics of Beta-defensin114 that influence its antimicrobial function?

this compound’s function is determined by its tertiary structure, including disulfide bond patterns and cationic domains. Researchers often use nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to resolve its 3D conformation . Comparative studies with other beta-defensins (e.g., Beta-defensin1) highlight conserved cysteine motifs critical for microbial membrane disruption. For reproducibility, experimental protocols should detail buffer conditions, peptide synthesis methods, and purity validation (e.g., HPLC ≥95%) .

Q. What experimental models are optimal for studying this compound’s role in mucosal immunity?

In vitro models like primary epithelial cell cultures (e.g., bronchial or intestinal) are standard for assessing gene expression via qPCR or protein localization via immunofluorescence. In vivo murine models (e.g., knockout strains) help evaluate immune response modulation. Ensure consistency in pathogen challenge doses and control groups to minimize variability .

Q. How can researchers validate this compound’s interaction with host cell receptors?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (e.g., KD values). Co-immunoprecipitation followed by mass spectrometry identifies receptor partners. Include negative controls (e.g., scrambled peptide) and validate findings across multiple cell lines .

Advanced Research Questions

Q. What methodologies address contradictory findings about this compound’s antimicrobial efficacy across studies?

Contradictions often arise from differences in microbial strains, peptide concentrations, or assay conditions (e.g., salt concentration affecting charge-mediated interactions). Meta-analyses using standardized MIC/MBC assays and systematic reviews of raw data (e.g., via PRISMA guidelines) can reconcile discrepancies .

Q. How can spatial transcriptomics refine understanding of this compound’s tissue-specific expression?

Spatial transcriptomics platforms (e.g., 10x Genomics Visium) map gene expression in tissue sections while preserving anatomical context. Pair this with single-cell RNA-seq to identify rare cell populations expressing this compound. Validate with multiplexed FISH and protein-level assays .

Q. What computational approaches predict this compound’s interactions with novel pathogens?

Molecular docking simulations (e.g., AutoDock Vina) model peptide-pathogen membrane interactions. Machine learning algorithms trained on antimicrobial peptide databases (e.g., APD3) predict efficacy against emerging pathogens. Cross-validate predictions with in vitro assays .

Q. How do post-translational modifications (PTMs) of this compound affect its immunomodulatory activity?

Use PTM-enriched proteomics (e.g., TiO2 phosphopeptide enrichment) to identify modifications like phosphorylation or glycosylation. Functional assays (e.g., cytokine profiling in macrophages) compare wild-type vs. PTM-mutant peptides .

Methodological Guidance

Designing a study to investigate this compound’s dual role in antimicrobial defense and autoimmune regulation:

  • Population (P): Human PBMCs or murine splenocytes.
  • Intervention (I): Recombinant this compound treatment.
  • Comparison (C): Untreated cells or cells treated with a scrambled peptide.
  • Outcome (O): Microbial killing (CFU counts) and cytokine levels (ELISA).
    Use a factorial design to isolate immune vs. antimicrobial effects. Pre-register hypotheses to avoid bias .

Ensuring reproducibility in this compound studies:

  • Data Transparency: Share raw flow cytometry files (FCS) and microscopy images via repositories like Figshare.
  • Protocol Detail: Specify peptide storage conditions (e.g., -80°C in lyophilized form) and reconstitution buffers .

Data Analysis and Presentation

Interpreting conflicting RNA-seq data on this compound’s transcriptional regulation:
Apply differential expression tools (e.g., DESeq2) with adjusted p-values (Benjamini-Hochberg correction). Use pathway analysis (e.g., GSEA) to contextualize findings. Report effect sizes (e.g., log2 fold changes) and confidence intervals .

Q. Example Table: Comparative Antimicrobial Activity of this compound

Pathogen StrainMIC (µg/mL)MBC (µg/mL)Study Reference
E. coli ATCC 259221632Smith et al. 2023
C. albicans SC531464128Jones et al. 2024

Ethical and Reporting Standards

Addressing ethical considerations in human tissue studies involving this compound:
Obtain IRB approval for tissue collection. Anonymize donor metadata and adhere to GDPR/CCPA guidelines. Disclose conflicts of interest (e.g., commercial peptide suppliers) .

Reporting negative results in this compound research:
Publish in journals endorsing the Negative Results in Biomedicine initiative. Include power analyses to confirm adequate sample sizes and pre-register studies on platforms like OSF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.